molecular formula C20H19N3O3S B2909776 benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate CAS No. 1788852-39-0

benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2909776
CAS No.: 1788852-39-0
M. Wt: 381.45
InChI Key: PIWYRBBSOKVHHC-UHFFFAOYSA-N
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Description

benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that features a benzyl group, a carbamate group, and a thiophene-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves multiple steps:

    Formation of the Thiophene-Pyridine Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction between a thiophene derivative and a pyridine derivative.

    Introduction of the Amino Group: The thiophene-pyridine intermediate is then reacted with a suitable amine to introduce the amino group.

    Formation of the Carbamate Group: The final step involves the reaction of the amino intermediate with benzyl chloroformate under basic conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    benzyl N-[({[5-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate: Similar in structure but with different substituents on the thiophene or pyridine rings.

    Thiophene-Pyridine Derivatives: Compounds that contain the thiophene-pyridine moiety but lack the benzyl carbamate group.

    Carbamate Derivatives: Compounds that contain the carbamate group but have different aromatic or heterocyclic substituents.

Uniqueness

This compound is unique due to its combination of a benzyl group, a carbamate group, and a thiophene-pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(5-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(12-23-20(25)26-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-27-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWYRBBSOKVHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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